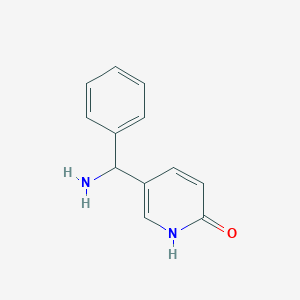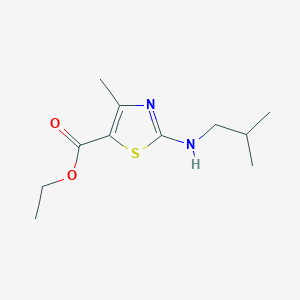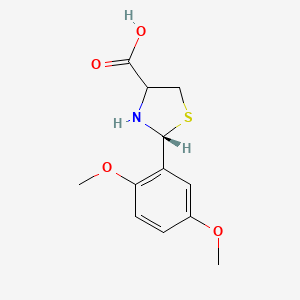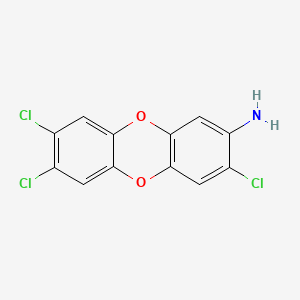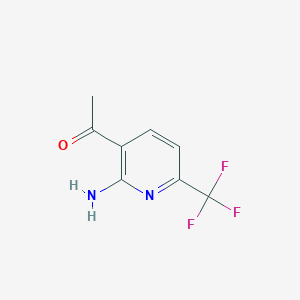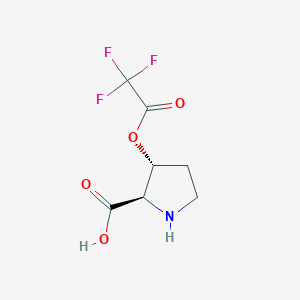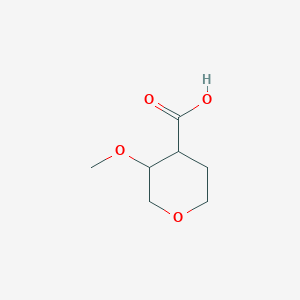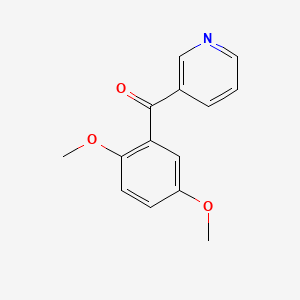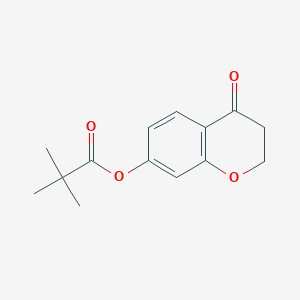
4-Oxochroman-7-yl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxochroman-7-yl pivalate is a chemical compound with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol It is a derivative of chromanone, featuring a pivalate ester group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxochroman-7-yl pivalate typically involves the esterification of 4-oxochroman-7-ol with pivalic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction can be represented as follows:
4-Oxochroman-7-ol+Pivalic Acid→4-Oxochroman-7-yl pivalate+Water
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxochroman-7-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pivalate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Dihydrochroman derivatives.
Substitution: Substituted chroman derivatives.
Aplicaciones Científicas De Investigación
4-Oxochroman-7-yl pivalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Oxochroman-7-yl pivalate involves its interaction with specific molecular targets. The compound can undergo enzymatic hydrolysis to release the active chromanone moiety, which can then interact with various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxochroman-2-yl pivalate
- 4-Oxochroman-6-yl pivalate
- 4-Oxochroman-8-yl pivalate
Uniqueness
4-Oxochroman-7-yl pivalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potential biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(4-oxo-2,3-dihydrochromen-7-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H16O4/c1-14(2,3)13(16)18-9-4-5-10-11(15)6-7-17-12(10)8-9/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
VQFACGBKCVFFHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


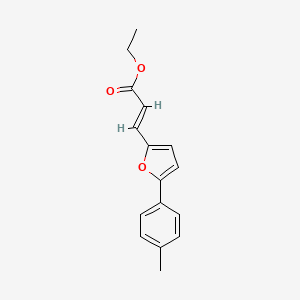
![6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride](/img/structure/B11768375.png)

